Icg-tco

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

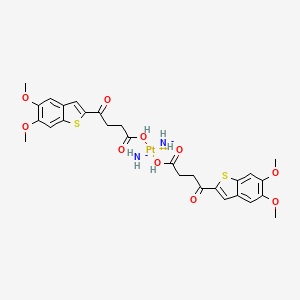

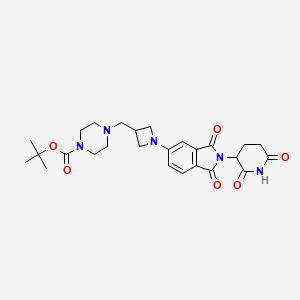

The compound indocyanine green-tetrazine cyclooctene (Icg-tco) is a conjugate of indocyanine green and tetrazine-modified trans-cyclooctene. Indocyanine green is a near-infrared tricarbocyanine dye approved by the Food and Drug Administration for human clinical use. It is known for its ability to produce singlet oxygen species and photothermal heat upon near-infrared irradiation, making it a valuable photosensitizer in medical applications . Tetrazine-modified trans-cyclooctene is used in bioorthogonal chemistry for its ability to undergo rapid and selective inverse electron-demand Diels–Alder reactions .

Preparation Methods

The synthesis of Icg-tco involves the conjugation of indocyanine green with tetrazine-modified trans-cyclooctene. One method involves dissolving the compound (2E)-TCO-PNB in dimethylformamide, followed by the addition of diisopropylethylamine and doxorubicin hydrochloride. The mixture is stirred in darkness at 30°C for three days, after which water is added to precipitate the product . Industrial production methods may involve microfluidic electrospray techniques to encapsulate the compound in biorthogonal compartmental microparticles for targeted drug delivery .

Chemical Reactions Analysis

Icg-tco undergoes various chemical reactions, including:

Inverse Electron-Demand Diels–Alder Reactions: This reaction occurs between tetrazine and trans-cyclooctene, forming a stable adduct.

Photothermal Reactions: Upon near-infrared irradiation, indocyanine green produces singlet oxygen species and photothermal heat, leading to cell death in targeted tissues.

Oxidation and Reduction Reactions: Indocyanine green can undergo oxidation and reduction reactions, which are essential for its function as a photosensitizer.

Common reagents used in these reactions include tetrazine, trans-cyclooctene, and near-infrared light sources. Major products formed include stable adducts from the Diels–Alder reactions and reactive oxygen species from photothermal reactions .

Scientific Research Applications

Icg-tco has a wide range of scientific research applications:

Chemistry: Used in bioorthogonal chemistry for rapid and selective reactions.

Biology: Employed in imaging and tracking of biological processes due to its near-infrared fluorescence.

Medicine: Utilized in photothermal therapy and chemotherapy for cancer treatment.

Industry: Applied in the development of advanced drug delivery systems and diagnostic tools.

Mechanism of Action

The mechanism of action of Icg-tco involves the following steps:

Photothermal Activation: Upon near-infrared irradiation, indocyanine green produces singlet oxygen species and photothermal heat, leading to cell death.

Bioorthogonal Reactions: Tetrazine-modified trans-cyclooctene undergoes inverse electron-demand Diels–Alder reactions, forming stable adducts that can activate prodrugs or other therapeutic agents.

Targeted Drug Delivery: Encapsulation in biorthogonal compartmental microparticles allows for targeted delivery and controlled release of therapeutic agents at the tumor site.

Comparison with Similar Compounds

Icg-tco is unique due to its combination of photothermal and bioorthogonal properties. Similar compounds include:

Indocyanine Green (ICG): A near-infrared dye used for imaging and photothermal therapy.

Tetrazine-Modified Trans-Cyclooctene (TCO): Used in bioorthogonal chemistry for rapid and selective reactions.

Doxorubicin (DOX): A chemotherapeutic agent that can be modified with cyclooctene for targeted delivery.

This compound stands out due to its ability to combine the properties of these compounds, offering both imaging and therapeutic capabilities in a single molecule .

Properties

Molecular Formula |

C56H68N4O6S |

|---|---|

Molecular Weight |

925.2 g/mol |

IUPAC Name |

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C56H68N4O6S/c1-55(2)49(30-14-9-6-10-15-31-50-56(3,4)53-46-29-20-18-25-43(46)34-36-48(53)60(50)40-22-23-41-67(63,64)65)59(47-35-33-42-24-17-19-28-45(42)52(47)55)39-21-11-16-32-51(61)57-37-38-58-54(62)66-44-26-12-7-5-8-13-27-44/h5-7,9-10,14-15,17-20,24-25,28-31,33-36,44H,8,11-13,16,21-23,26-27,32,37-41H2,1-4H3,(H2-,57,58,61,62,63,64,65)/b7-5+ |

InChI Key |

UCDRADKTECEGKV-FNORWQNLSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCNC(=O)OC4CCC/C=C/CC4)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCNC(=O)OC4CCCC=CCC4)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)

![(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one](/img/structure/B12369927.png)

![3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12369955.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)

![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)

![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)

![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)